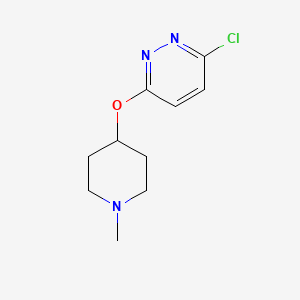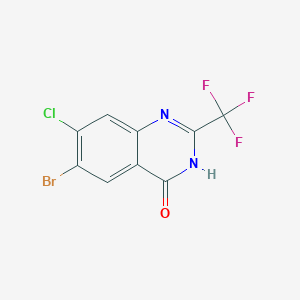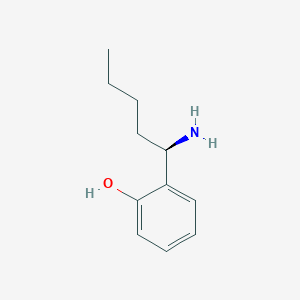
(R)-2-(1-Aminopentyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-Aminopentyl)phenol is an organic compound characterized by a phenol group attached to a pentyl chain with an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1-Aminopentyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate phenol derivative.
Alkylation: The phenol derivative undergoes alkylation with a suitable pentyl halide under basic conditions to form the intermediate.
Amination: The intermediate is then subjected to amination using an amine source, such as ammonia or an amine derivative, under controlled conditions to yield ®-2-(1-Aminopentyl)phenol.
Industrial Production Methods: Industrial production of ®-2-(1-Aminopentyl)phenol may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Selection: High-purity phenol and pentyl halide are chosen.
Reaction Optimization: Reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The product is purified using techniques like distillation, crystallization, or chromatography.
Types of Reactions:
Oxidation: ®-2-(1-Aminopentyl)phenol can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of ®-2-(1-Aminopentyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
(S)-2-(1-Aminopentyl)phenol: The enantiomer of ®-2-(1-Aminopentyl)phenol, differing in the spatial arrangement of atoms.
2-(1-Aminopropyl)phenol: A shorter chain analog with similar functional groups.
2-(1-Aminohexyl)phenol: A longer chain analog with similar functional groups.
Uniqueness:
- The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer due to stereospecific interactions with biological targets.
- The pentyl chain length provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and reactivity.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
2-[(1R)-1-aminopentyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h4-6,8,10,13H,2-3,7,12H2,1H3/t10-/m1/s1 |
InChI 键 |
ODQUTYLMCNHJGG-SNVBAGLBSA-N |
手性 SMILES |
CCCC[C@H](C1=CC=CC=C1O)N |
规范 SMILES |
CCCCC(C1=CC=CC=C1O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12971164.png)

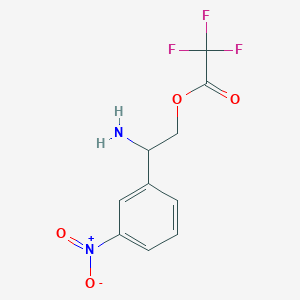
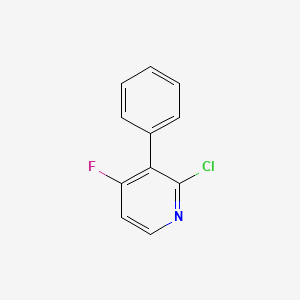
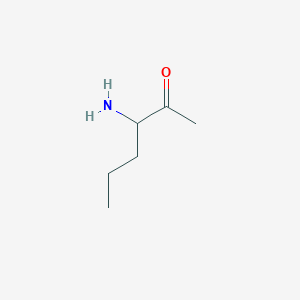

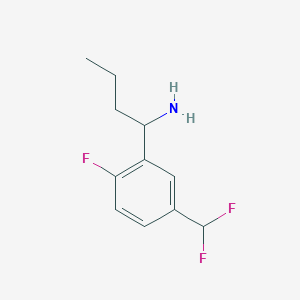
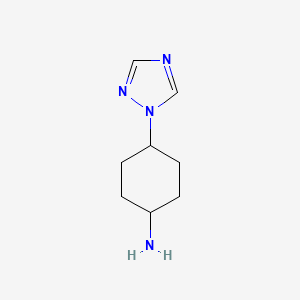
![6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)
